- A process for preparing ranolazine, China, , ,

Cas no 95635-55-5 (Ranolazine)

O Ranolazine é um agente antianginoso utilizado no tratamento da angina crônica estável, atuando como um modulador do metabolismo cardíaco. Seu mecanismo de ação baseia-se na inibição do fluxo de sódio tardio nos cardiomiócitos, reduzindo o excesso de cálcio intracelular e melhorando a eficiência energética do miocárdio. Diferencia-se de outros antianginosos por não causar efeitos hemodinâmicos significativos, como redução da pressão arterial ou frequência cardíaca. É particularmente benéfico para pacientes com intolerância a betabloqueadores ou nitratos, podendo ser utilizado em terapia combinada. Sua seletividade metabólica minimiza impactos na função ventricular e oferece um perfil de segurança favorável em uso prolongado.

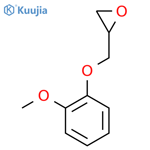

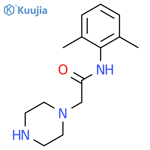

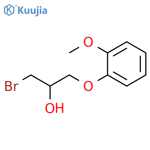

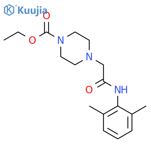

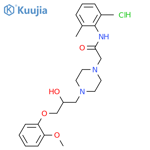

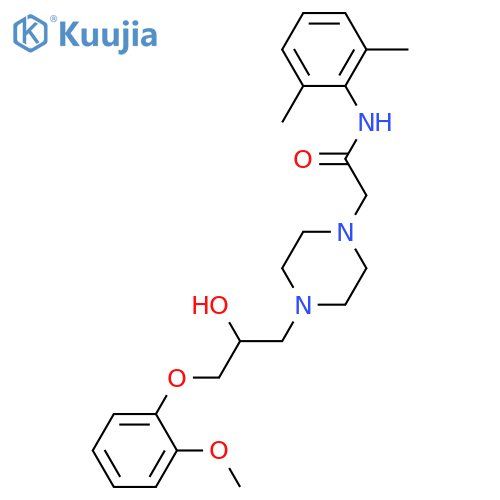

Ranolazine structure

Nome do Produto:Ranolazine

Ranolazine Propriedades químicas e físicas

Nomes e Identificadores

-

- Ranolazine

- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-

- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide

- N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide

- Ranolazine(Ranexa)

- 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...

- Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

- Ranolazine (100 mg)

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

- [14C]-Ranolazine

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine

- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]

- CVT 303

- N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide

- Ranexa

- Renexa

- RS 43285-003

- (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide

- (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide

- N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

- Ranolazine (Ranexa)

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide

- C24H33N3O4

- DSSTox_RID_80743

- DSSTox_CID_25196

- DSSTox_GSID_45196

- (-)-Ranolazine

- Ran4

- Latixa

- RAN D

- N-(2,6-DIMETH

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)

- (±)-Ranolazine

- 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

- (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide

- HMS3369I08

- RANOLAZINE [EMA EPAR]

- Z68563450

- Ranexa (TN)

- C01EB18

- HSDB 7924

- RS-43285-003

- HMS2230C19

- DTXCID1025196

- (+-)-Ranolazine

- HMS3884I10

- NSC-759100

- BD164322

- Tox21_110258

- AB00698532_18

- NSC782305

- BRD-A97674275-001-01-9

- NSC 759100

- HMS2090L09

- BRD-A97674275-001-11-8

- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE

- CHEMBL1404

- DB00243

- EN300-122384

- Lopac0_001062

- Pharmakon1600-01505366

- AB00698532-11

- BCP04190

- NCGC00015897-08

- SPECTRUM1505366

- (RS)-ranolazine

- CCG-205139

- HMS3715K06

- D05700

- MLS002154149

- RANOLAZINE (MART.)

- N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide

- NCGC00015897-02

- GTPL7291

- BRD-A97674275-001-10-0

- racemic ranolazine

- RANOLAZINE (USP-RS)

- CAS-95635-55-5

- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-

- HY-B0280

- A6IEZ5M406

- AC-1673

- RANOLAZINE [INN]

- ASPRUZYO

- Ranolazine [USAN:INN:BAN]

- Ranolazine [USAN]

- NSC-782305

- 1080496-58-7

- AB00698532-13

- rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

- PB21724

- Q907104

- UNII-A6IEZ5M406

- NCGC00015897-03

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-

- SB13209

- N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE

- AKOS015889500

- RS43285

- NCGC00015897-06

- SBI-0051032.P002

- ranolazinum

- AB00698532_17

- 142387-99-3

- KEG-1295

- HMS2093D21

- s1799

- SDCCGSBI-0051032.P003

- AB00698532_16

- SR-01000076216-8

- Ranolazine (Ranexa)?

- (+/-)-Ranolazine

- BSPBio_002276

- BCP0726000090

- Tox21_110258_1

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-

- RANOLAZINE [MART.]

- CHEBI:87690

- DTXSID3045196

- KS-1244

- SMR000857382

- N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide

- AB00698532-14

- CHEBI:87681

- NSC759100

- 95635-55-5

- HMS1922F16

- SW197620-4

- BRD-A97674275-300-03-1

- NCGC00095177-01

- (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide

- HMS3655M12

- Ranolazina

- SR-01000076216

- CVT-303

- NCGC00015897-04

- AB00698532-15

- NCGC00095177-03

- N-(2,6-Dimethylphenyl)-4-

- Ranolazine (USAN/INN)

- MFCD00864690

- BCP9000558

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine

- RANOLAZINE [USP-RS]

- ASPRUZYO SPRINKLE

- RANOLAZINE [VANDF]

- SR-01000076216-5

- HMS2098K06

- Ranolazine- Bio-X

- SCHEMBL124665

- RANOLAZINE [MI]

- NCGC00015897-05

- NS00002495

- renolazine

- BDBM50173335

- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)

- NCGC00095177-02

- RANOLAZINE [ORANGE BOOK]

- (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine

- NCGC00015897-22

- RANOLAZINE [WHO-DD]

- rac-ranolazine

- BRD-A97674275-001-04-3

-

- MDL: MFCD00864690

- Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)

- Chave InChI: XKLMZUWKNUAPSZ-UHFFFAOYSA-N

- SMILES: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Propriedades Computadas

- Massa Exacta: 427.247107g/mol

- Carga de Superfície: 0

- XLogP3: 2.7

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Ligações Rotativas: 9

- Massa monoisotópica: 427.247107g/mol

- Massa monoisotópica: 427.247107g/mol

- Superfície polar topológica: 74.3Ų

- Contagem de Átomos Pesados: 31

- Complexidade: 531

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Cor/Forma: Powder

- Ponto de Fusão: 119-1200C

- Ponto de ebulição: 624.1°C at 760 mmHg

- PSA: 74.27000

- LogP: 2.25680

Ranolazine Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H332-H335

- Declaração de Advertência: P261-P280-P305+P351+P338

- Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII

- RTECS:TK7845360

- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ranolazine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ranolazine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A103291-1g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 1g |

$11.0 | 2025-02-22 | |

| TRC | R122500-500mg |

Ranolazine |

95635-55-5 | 500mg |

$ 454.00 | 2023-09-06 | ||

| Key Organics Ltd | KS-1244-10MG |

Ranolazine |

95635-55-5 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| Ambeed | A103291-100g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 100g |

$315.0 | 2025-02-22 | |

| Ambeed | A103291-5g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 5g |

$26.0 | 2025-02-22 | |

| Ambeed | A103291-10g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 10g |

$32.0 | 2025-02-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-10g |

Ranolazine |

95635-55-5 | 10g |

¥416.0 | 2021-09-08 | ||

| abcr | AB439887-25g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |

95635-55-5 | 25g |

€213.00 | 2025-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-100g |

Ranolazine |

95635-55-5 | 100g |

¥3336.0 | 2021-09-08 | ||

| abcr | AB439887-5 g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |

95635-55-5 | 5g |

€112.00 | 2023-04-22 |

Ranolazine Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Toluene , Tetrahydrofuran ; overnight, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: Isopropanol ; 90 - 100 °C; 1.5 h, 90 - 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referência

- Synthesis of anti-angina drug Ranolazine, Huaxi Yaoxue Zazhi, 2012, 27(6), 613-615

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Toluene ; 3 h, reflux

Referência

- Method for preparation of ranolazine, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 16 h, reflux

1.2 1 h, reflux

1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C

1.2 1 h, reflux

1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C

Referência

- A process for the preparation of ranolazine, India, , ,

Método de produção 5

Condições de reacção

1.1 2 h, reflux

Referência

- Synthesis of Ranolazine, Zhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642

Método de produção 6

Condições de reacção

1.1 Reagents: Cyclohexanone Solvents: Isopropanol ; rt → 80 °C; 2.5 h, 75 - 80 °C

Referência

- Preparation of ranolazine with high purity, China, , ,

Método de produção 7

Condições de reacção

1.1 Solvents: Methanol ; 5 h, 60 °C

Referência

- Method for preparing ranolazine, China, , ,

Método de produção 8

Condições de reacção

1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) , Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ; 20 min, 70 °C

Referência

- An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazine, Tetrahedron Letters, 2013, 54(48), 6455-6459

Método de produção 9

Condições de reacção

1.1 Solvents: Ethanol ; rt → reflux; 2 - 3 h, reflux

Referência

- Process for preparation of ranolazine, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Ammonia Solvents: Water ; 20 min, rt

Referência

- Synthesis of a novel antianginal agent Ranolazine, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Método de produção 11

Condições de reacção

1.1 Solvents: Methanol ; rt → reflux; 3 h, reflux

Referência

- Improved synthesis method of ranolazine as antianginal drugs, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Water ; 5 h, 80 °C

Referência

- Improved process for the total synthesis of Ranolazine, India, , ,

Método de produção 13

Condições de reacção

1.1 Solvents: Isopropanol ; rt → 83 °C; 3 h, 82 - 83 °C

Referência

- Preparation of ranolazine, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Solvents: Acetone ; 8 - 9 h, reflux; 30 min, reflux

Referência

- A process for the preparation of ranolazine and intermediates thereof, India, , ,

Método de produção 15

Condições de reacção

1.1 Solvents: Methanol ; 3 h, reflux

Referência

- Synthesis of ranolazine, China, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Referência

- Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine), Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177

Método de produção 17

Condições de reacção

1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide , Water ; 7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C

1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C

1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux

Referência

- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium bicarbonate ; neutralized, rt

1.2 Reagents: Sodium bicarbonate ; neutralized, rt

Referência

- "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine, Green Chemistry, 2013, 15(3), 756-767

Método de produção 19

Condições de reacção

1.1 Solvents: Water ; 7 h, reflux; 25 - 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C

1.3 Solvents: Methanol ; 5 - 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C

1.3 Solvents: Methanol ; 5 - 6 h, reflux

Referência

- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride, India, , ,

Método de produção 20

Condições de reacção

1.1 Solvents: Methanol , Toluene ; 9 h, 65 °C

Referência

- Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

Ranolazine Raw materials

- 2-Chloro-2',6'-dimethylacetanilide

- 2-(2-Methoxyphenoxy)methyloxirane

- Guaiacol

- 2-Propanol, 1-bromo-3-(2-methoxyphenoxy)-

- Ranolazine Impurity 4

- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

- Ranolazine dihydrochloride

- Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate

Ranolazine Preparation Products

Ranolazine Literatura Relacionada

-

Elisa Castagnola,Sanitta Thongpang,Mieko Hirabayashi,Giorgio Nava,Surabhi Nimbalkar,Tri Nguyen,Sandra Lara,Alexis Oyawale,James Bunnell,Chet Moritz,Sam Kassegne Analyst 2021 146 3955

-

Yuanyuan Zhu,Hong Zhang,Siman Ma,Lizhi Miao,Ge Jin,Jiahui Li,Tohutanguli Nuerkaman,Qiruo Sun,Yang Liu,Shiliang Yin New J. Chem. 2022 46 16547

-

3. In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drugGanesh Sawant,Saptarshi Ghosh,Sooram Banesh,Jayeeta Bhaumik,Uttam Chand Banerjee RSC Adv. 2016 6 49150

-

Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868

-

Jonas Verhellen Chem. Sci. 2022 13 7526

95635-55-5 (Ranolazine) Produtos relacionados

- 6108-05-0(Lidocaine hydrochloride hydrate)

- 107-91-5(2-Cyanoacetamide)

- 62-44-2(Phenacetin)

- 127-19-5(N,N-Dimethylacetamide)

- 5294-61-1(N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide)

- 2198-53-0(N-(2,6-Dimethylphenyl)acetamide)

- 142387-99-3(Ranolazine)

- 755711-09-2(Desmethoxy Ranolazine)

- 1329834-18-5(Desmethyl Ranolazine-d5)

- 1054624-77-9(Ranolazine-d3 Dihydrochloride)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:95635-55-5)Ranolazine

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:95635-55-5)Ranolazine

Pureza:99%

Quantidade:100g

Preço ($):284.0